(6R)-vomifoliol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-vomifoliol is a vomifoliol.
Scientific Research Applications
Inhibitory Activity on Leukotriene Release
(6R)-vomifoliol, a stereoisomer of roseoside, exhibits inhibitory activity on leukotriene release from mouse bone marrow-derived cultured mast cells, although its (6S)-isomers are found to be more active (Yajima et al., 2009).
Isolation and Structure Elucidation
This compound has been isolated and identified from various plant sources, such as Echiochilon fruticosum. Its structure was established through spectroscopic measurements, including 2D NMR (Hammami et al., 2004).
Immunomodulatory Effects
Vomifoliol, isolated from the mangrove plant Ceriops tagal, shows potential as an immunosuppressant. It inhibits the calcineurin enzyme and the NFAT signaling pathway, thereby reducing IL-2 expression in Jurkat cells (Zhang et al., 2021).
Presence in Vitis vinifera Fruit
In Vitis vinifera fruit, vomifoliol is primarily present free in the juice, whereas other related compounds exist predominantly as conjugates (Strauss et al., 1987).
Neuroprotective Effects
Vomifoliol demonstrates neuroprotective effects against amyloid-beta-induced cytotoxicity in neuroblastoma SH-SY5Y cells. It moderately inhibits amyloid-beta aggregation, suggesting its potential in neuroprotection (Tan et al., 2020).
Cytotoxic Activity
Certain derivatives of vomifoliol, isolated from endophytic fungus, exhibit mild cytotoxic activity against specific cancer and fibroblast cell lines (Sommart et al., 2012).
Effects on Plant Growth and Development
Vomifoliol has been observed to influence stomatal aperture and plant growth, showing rapid action similar to abscissic acid in stomatal closure. However, its effect on seed germination and seedling growth varies (Coke et al., 2004).
Synthesis and Chemical Studies
Synthetic routes and studies on vomifoliol provide insights into its structural and chemical properties, facilitating further research applications (Park & Maldonado, 1979).
properties
Product Name |
(6R)-vomifoliol |
---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
(4R)-4-hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10?,13-/m0/s1 |
InChI Key |
KPQMCAKZRXOZLB-LWRBJFJMSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(C)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.